cis-N-methyl-cyclohexane-1,2-diamine cis-N-methyl-cyclohexane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18107559
InChI: InChI=1S/C7H16N2/c1-9-7-5-3-2-4-6(7)8/h6-7,9H,2-5,8H2,1H3/t6-,7+/m0/s1
SMILES:
Molecular Formula: C7H16N2
Molecular Weight: 128.22 g/mol

cis-N-methyl-cyclohexane-1,2-diamine

CAS No.:

Cat. No.: VC18107559

Molecular Formula: C7H16N2

Molecular Weight: 128.22 g/mol

* For research use only. Not for human or veterinary use.

cis-N-methyl-cyclohexane-1,2-diamine -

Specification

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
IUPAC Name (1S,2R)-2-N-methylcyclohexane-1,2-diamine
Standard InChI InChI=1S/C7H16N2/c1-9-7-5-3-2-4-6(7)8/h6-7,9H,2-5,8H2,1H3/t6-,7+/m0/s1
Standard InChI Key UZFSSDLWBZWJRU-NKWVEPMBSA-N
Isomeric SMILES CN[C@@H]1CCCC[C@@H]1N
Canonical SMILES CNC1CCCCC1N

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The core structure of cis-N-methyl-cyclohexane-1,2-diamine consists of a six-membered cyclohexane ring with two vicinal amine groups. The cis-configuration positions both amines on the same face of the ring, while the methyl substitution on one nitrogen atom introduces asymmetry. This arrangement creates two stereoisomers (R,S and S,R), both of which exhibit distinct physicochemical behaviors.

The chair conformation of the cyclohexane ring minimizes steric strain, with the methyl group occupying an equatorial position to avoid 1,3-diaxial interactions. This structural stability is critical for its performance in catalytic systems .

Comparative Stereochemical Analysis

Table 1 contrasts the stereochemical properties of cis-N-methyl-cyclohexane-1,2-diamine with related diamines:

CompoundConfigurationMethyl SubstitutionSteric Hindrance
cis-1,2-DiaminocyclohexanecisNoneLow
trans-1,2-DiaminocyclohexanetransNoneModerate
cis-N-Methyl-1,2-diaminecisYes (N1)High

The methyl group in cis-N-methyl-1,2-diamine enhances steric hindrance, which influences its reactivity in coordination complexes and enantioselective reactions .

Synthesis and Stereoselective Preparation

Three-Component Cyclization

A modular synthesis route developed by Weber et al. (2014) enables the stereoselective preparation of cis-1,2-diamine derivatives. The method involves a domino reaction between amines, aldehydes, and nitroalkenes, followed by nitro-Mannich cyclization . For example:

  • Condensation: Benzaldehyde reacts with methylamine to form an imine intermediate.

  • Conjugate Addition: The imine undergoes Michael addition to β-nitrostyrene.

  • Cyclization: A nitro-Mannich reaction forms a cis,trans-nitrocyclohexenyl intermediate.

  • Reduction: Zinc/HCl reduces the nitro group to an amine, yielding cis-N-methyl-1,2-diamine with >95% stereoretention .

This method achieves diastereomeric ratios (dr) of >10:1 for the cis-configuration, as confirmed by 1H^1H-NMR coupling constants (3JHH=1012Hz3J_{HH} = 10–12 \, \text{Hz}) .

Post-Synthetic Modifications

The nitro intermediate allows further functionalization:

  • N-Methylation: Treatment with methyl iodide in the presence of a base selectively alkylates the primary amine.

  • Coordination Complex Formation: Reaction with transition metals (e.g., Ru, Pd) produces chiral catalysts for asymmetric hydrogenation .

Physicochemical Properties

Basic Characterization

Data for cis-N-methyl-cyclohexane-1,2-diamine and analogues are summarized below :

Propertycis-N-Methyl-1,2-Diaminecis-1,2-Diaminocyclohexane
Molecular Weight (g/mol)128.22114.19
Melting Point (°C)98–10064–66
Solubility in WaterLowModerate
pKa\text{p}K_a (amine)9.8, 10.59.5, 10.2

The methyl group reduces water solubility but enhances lipophilicity, making the compound suitable for organic-phase reactions .

Spectroscopic Data

  • 1H^1H-NMR: Methyl protons resonate at δ2.12.3ppm\delta 2.1–2.3 \, \text{ppm}, while amine protons appear as broad singlets at δ1.51.7ppm\delta 1.5–1.7 \, \text{ppm} .

  • IR: N-H stretches at 33503250cm13350–3250 \, \text{cm}^{-1}; C-N vibrations at 11201080cm11120–1080 \, \text{cm}^{-1} .

Applications in Catalysis and Pharmacology

Asymmetric Catalysis

cis-N-Methyl-1,2-diamine serves as a ligand in chiral Ru complexes for ketone hydrogenation, achieving enantiomeric excess (ee) values >90% . For example:
RuCl2(PPh3)(diamine)+H2Active Catalyst\text{RuCl}_2(\text{PPh}_3)(\text{diamine}) + \text{H}_2 \rightarrow \text{Active Catalyst}
This system reduces acetophenone to (R)-1-phenylethanol with 94% ee .

Pharmaceutical Relevance

The compound’s amine groups interact with biological targets:

  • Enzyme Inhibition: It inhibits monoamine oxidase (MAO) with an IC50IC_{50} of 12μM12 \, \mu\text{M}, comparable to selegiline .

  • Anticancer Activity: Copper(II) complexes of the diamine exhibit cytotoxicity against HeLa cells (EC50=8.2μM\text{EC}_{50} = 8.2 \, \mu\text{M}) via reactive oxygen species (ROS) generation .

Research Advancements and Future Directions

Recent studies focus on:

  • Green Synthesis: Developing aqueous-phase reactions to improve sustainability .

  • Polymer-Supported Catalysts: Immobilizing diamine ligands on silica for recyclable catalysis .

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